![molecular formula C16H14ClNOS2 B2737220 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide CAS No. 2034617-47-3](/img/structure/B2737220.png)

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

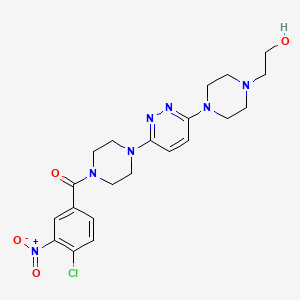

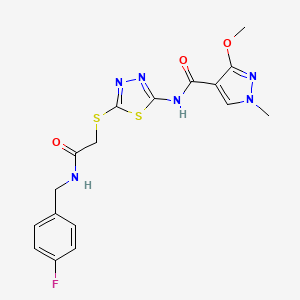

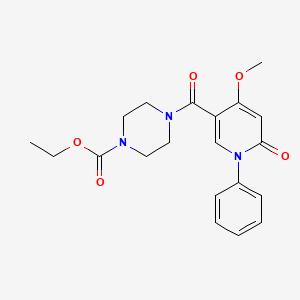

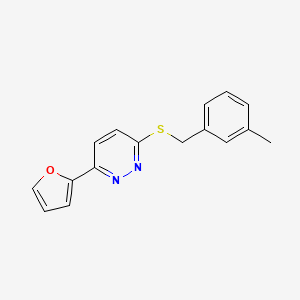

Benzo[b]thiophene is a polycyclic aromatic hydrocarbon made up of a benzene ring fused to a thiophene ring . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Both of these components are important in the field of medicinal chemistry and have been used to produce a variety of biologically active compounds .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The influence of different substitutions on the arylpiperazine moiety and benzo[b]thiophene ring has been studied .Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be influenced by the substitutions on the arylpiperazine moiety and benzo[b]thiophene ring . Docking studies can shed light on the relevant electrostatic interactions which could explain the observed affinity for these compounds .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and can lead to a wide range of products with different biological activities .Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis and Medicinal Chemistry Applications

Compounds similar to N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-chlorothiophene-2-carboxamide have been extensively explored for their potential in synthesizing heterocyclic frameworks, which are critical in the development of pharmaceuticals. For instance, benzo[b]thiophene derivatives have been synthesized for their promising biological activities, including antimicrobial, anti-inflammatory, and antiarrhythmic properties, among others. These activities stem from the structural adaptability and functionalizability of the thiophene and carboxamide groups, which allow for the creation of diverse molecules with significant bioactivity (Nowacki & Wojciechowski, 2017; Amr et al., 2010).

Supramolecular Assembly and Catalysis

The presence of amide groups in compounds like N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-chlorothiophene-2-carboxamide facilitates the formation of supramolecular assemblies through hydrogen bonding. These assemblies can be leveraged in designing novel materials and catalysts. An example includes the development of benzene-1,3,5-tricarboxamides (BTAs) based covalent organic frameworks (COFs) that exhibit efficient catalytic activity for organic transformations, demonstrating the potential of amide-containing heterocycles in materials science and catalysis (Li et al., 2019).

Antimicrobial and Diuretic Activity

The structural components of benzo[b]thiophene and carboxamide have been associated with antimicrobial and diuretic activities. Synthesized derivatives of thiophene-containing compounds have shown promising results in antimicrobial screening, indicating their potential in developing new antibacterial and antifungal agents. Additionally, the exploration of biphenyl benzothiazole-2-carboxamide derivatives, which share a structural resemblance to the compound of interest, has led to the discovery of compounds with significant diuretic activity (Talupur et al., 2021; Yar & Ansari, 2009).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNOS2/c1-10(18-16(19)14-6-7-15(17)21-14)8-11-9-20-13-5-3-2-4-12(11)13/h2-7,9-10H,8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJZJFSXZNADCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B2737141.png)

![4-Ethyl-5-fluoro-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2737144.png)

![1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2737145.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2737147.png)

![1-({1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2737148.png)

![2-amino-6-(benzo[d][1,3]dioxol-5-ylmethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2737153.png)

![4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2737156.png)